2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group at the 4-position and a cyclopentylsulfanyl-acetyl moiety at the 1-position. Its molecular formula is C₂₃H₂₄N₄O₂S (calculated molecular weight: 432.5 g/mol). The cyclopropane ring introduces conformational rigidity, while the sulfanyl group may enhance lipophilicity and influence metabolic stability . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-20(15-26-17-8-4-5-9-17)22-10-12-23(13-11-22)21(25)19-14-18(19)16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIAHYWFSBEAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the piperazine-ethanone scaffold but differ in substituents, impacting their physicochemical and pharmacological properties:
Q & A
Q. What synthetic strategies are optimal for synthesizing 2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including cyclopropane ring formation, piperazine acylation, and thioether linkage introduction. Key steps:
- Cyclopropanation: Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropane synthesis from styrene derivatives .
- Piperazine Acylation: React 2-phenylcyclopropanecarbonyl chloride with piperazine under inert conditions (dry DCM, 0–5°C) to minimize hydrolysis .
- Thioether Coupling: Introduce the cyclopentylsulfanyl group via nucleophilic substitution (e.g., using NaH in THF) .
- Optimization: Polar aprotic solvents (DMF, THF) enhance reaction rates, while HPLC purification (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer: Combine spectroscopic and computational methods:
- NMR: Confirm cyclopropane (δ 1.2–1.8 ppm, multiplet) and piperazine (δ 3.2–3.8 ppm, broad singlet) moieties .
- Mass Spectrometry: ESI-MS detects the molecular ion peak [M+H]+ at m/z 415.2 (calculated) .
- X-ray Crystallography: Resolve stereochemistry of the cyclopropane and piperazine groups (if crystalline) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer: Prioritize target-based assays:
- Enzyme Inhibition: Test against serine hydrolases or kinases (e.g., via fluorescence-based assays) due to the electrophilic cyclopropanecarbonyl group .
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in HEK293 cells .
- Cytotoxicity: Screen in MCF-7 or HepG2 cell lines (MTT assay, 48-hour exposure) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer: Systematically modify substituents and evaluate bioactivity:
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclopentylsulfanyl → Arylthio | Enhanced lipophilicity (logP ↑) but reduced metabolic stability | |
| Piperazine → Homopiperazine | Altered binding to GPCRs (e.g., dopamine D2 receptor) | |
| Cyclopropane → Vinylogous ester | Increased electrophilicity (kinase inhibition ↑) |
- Tools: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes .
Q. What analytical approaches resolve contradictions in metabolic stability data across studies?
- Methodological Answer: Address variability via:
- In Vitro Models: Compare microsomal stability (human vs. rat liver microsomes) under standardized pH/temperature conditions .
- Metabolite ID: Use LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., sulfoxide formation from the thioether group) .
- Statistical Analysis: Apply ANOVA to assess inter-lab variability in half-life (t1/2) measurements .
Q. How can computational methods predict off-target interactions of this compound?
- Methodological Answer: Leverage cheminformatics and AI-driven platforms:
- Pharmacophore Modeling: Screen against PubChem BioAssay datasets for unintended GPCR/ion channel interactions .
- Deep Learning: Train neural networks (e.g., DeepChem) on Tox21 data to predict hepatotoxicity .
- Docking Validation: Cross-verify predictions with in vitro selectivity panels (e.g., Eurofins Panlabs®) .
Q. What strategies mitigate synthetic by-products during large-scale preparation?
- Methodological Answer: Optimize reaction parameters and purification:
- By-Product Analysis: Identify impurities via GC-MS (e.g., dimerization products from cyclopropane ring strain) .
- Process Control: Use flow chemistry to maintain consistent temperature/pH during acylation .
- Crystallization: Recrystallize from ethyl acetate/hexane (3:1) to remove polar by-products .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s solubility in aqueous vs. non-polar solvents?
- Methodological Answer: Investigate solvent-solute interactions:
- Solubility Testing: Use shake-flask method (UV-Vis quantification) in PBS (pH 7.4) and octanol .
- Molecular Dynamics: Simulate solvation free energy (AMBER force field) to explain discrepancies .
- pH Effects: Test solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid) .
Experimental Design Considerations
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Methodological Answer: Select species and dosing routes based on ADME properties:
- Rodent Models: Sprague-Dawley rats (IV/PO dosing) for bioavailability (F%) and clearance (Cl) studies .
- Tissue Distribution: Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in brain/liver .
- Sampling Schedule: Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose for non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
